Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol . It is a derivative of isoindolinone, a heterocyclic compound that is significant in various natural products and synthetic biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate typically involves the reaction of 5-chloro-1-oxoisoindoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted isoindolinone derivatives.
Hydrolysis: 2-(5-chloro-1-oxoisoindolin-2-yl)acetic acid.
Reduction: Ethyl 2-(5-chloro-1-hydroxyisoindolin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive isoindolinone core.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways due to its isoindolinone core. This core structure is known to bind to specific enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- Ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate
Uniqueness
Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(6-chloro-3-oxo-1H-isoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-11(15)7-14-6-8-5-9(13)3-4-10(8)12(14)16/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUBEQFEWOJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C1=O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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